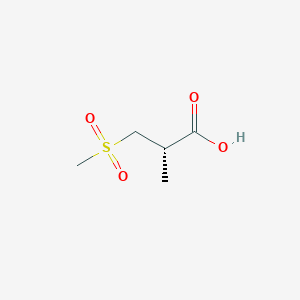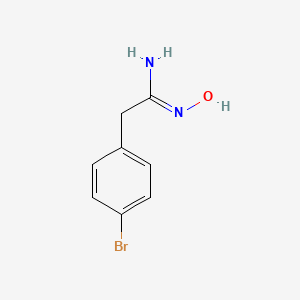![molecular formula C12H14N2O4 B3240427 methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate CAS No. 143484-14-4](/img/structure/B3240427.png)
methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate
Overview
Description
“Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate” is a chemical compound with the CAS Number: 108763-41-3 . It has a molecular weight of 250.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O4/c1-13(2)7-6-9-8-10(12(15)18-3)4-5-11(9)14(16)17/h4-8H,1-3H3/b7-6+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
MDMB-NBOMe has several scientific research applications. It has been used as a tool for studying the structure-activity relationship of hallucinogenic compounds. It has also been used to study the role of serotonin receptors in the brain and their involvement in the hallucinogenic effects of compounds like MDMB-NBOMe.
Mechanism of Action
MDMB-NBOMe is a partial agonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This results in the hallucinogenic effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of MDMB-NBOMe include altered perception, mood, and thought. It can also cause hallucinations, synesthesia, and altered sense of time. Physiological effects include increased heart rate, blood pressure, and body temperature. It can also cause seizures, respiratory depression, and cardiac arrest.
Advantages and Limitations for Lab Experiments
MDMB-NBOMe has several advantages and limitations for lab experiments. Its potent hallucinogenic effects make it a useful tool for studying the structure-activity relationship of hallucinogenic compounds. However, its use is associated with several health risks, which limit its use in lab experiments.
Future Directions
There are several future directions for the study of MDMB-NBOMe. One direction is to study its effects on other serotonin receptors and their downstream signaling pathways. Another direction is to study its long-term effects on the brain and the body. Additionally, more research is needed to develop safer and more effective hallucinogenic compounds for scientific research purposes.
Conclusion
In conclusion, MDMB-NBOMe is a synthetic hallucinogenic compound that has several scientific research applications. Its potent hallucinogenic effects make it a useful tool for studying the structure-activity relationship of hallucinogenic compounds. However, its use is associated with several health risks, which limit its use in lab experiments. Further research is needed to explore its effects on other serotonin receptors and develop safer and more effective hallucinogenic compounds for scientific research purposes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)7-6-9-8-10(12(15)18-3)4-5-11(9)14(16)17/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPBYXXPDXCRM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazole, 4-[(difluoromethoxy)methyl]-2-methyl-](/img/structure/B3240347.png)
![(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B3240362.png)



![(1R)-1-[6-[(1R)-1-Hydroxyethyl]pyridin-2-yl]ethanol](/img/structure/B3240389.png)





![4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B3240432.png)
![3-cyanocyclohepta[B]pyrrol-2(1H)-one](/img/structure/B3240440.png)
![2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B3240460.png)